molecular formula C4H4N2O2 B1507540 4H-Pyrazole-3-carboxylic acid CAS No. 855643-75-3

4H-Pyrazole-3-carboxylic acid

Cat. No.: B1507540
CAS No.: 855643-75-3
M. Wt: 112.09 g/mol
InChI Key: BJMWGZHFZZUHNR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4H-Pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a β-dicarbonyl compound under acidic or basic conditions . Another method includes the reaction of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . These reactions typically require controlled temperatures and specific catalysts to achieve high yields.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs large-scale batch reactors with optimized reaction conditions to ensure consistent product quality and yield. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4H-Pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4H-Pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

  • Pyrazole-3,4-dicarboxylic acid
  • 1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
  • 3(5)-Aminopyrazoles

Uniqueness: 4H-Pyrazole-3-carboxylic acid stands out due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts unique reactivity and biological activity. Compared to other pyrazole derivatives, it offers distinct advantages in terms of its synthetic accessibility and versatility in forming various derivatives .

Properties

IUPAC Name

4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-4(8)3-1-2-5-6-3/h2H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMWGZHFZZUHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70730660
Record name 4H-Pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855643-75-3
Record name 4H-Pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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